molecular formula C10H13NO2 B13011583 2-Isobutoxynicotinaldehyde

2-Isobutoxynicotinaldehyde

Cat. No.: B13011583
M. Wt: 179.22 g/mol
InChI Key: WFCBSUDSFLQMPJ-UHFFFAOYSA-N
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Description

2-Isobutoxynicotinaldehyde is an organic compound with the molecular formula C10H13NO2 It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a nicotinic acid ring substituted with an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxynicotinaldehyde typically involves the reaction of nicotinaldehyde with isobutyl alcohol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the alcohol reacts with the aldehyde group, forming the isobutoxy derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Isobutoxynicotinic acid.

    Reduction: 2-Isobutoxynicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isobutoxynicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isobutoxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the isobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxynicotinaldehyde: Similar structure but with a butoxy group instead of an isobutoxy group.

    2-Methoxynicotinaldehyde: Contains a methoxy group instead of an isobutoxy group.

    2-Ethoxynicotinaldehyde: Contains an ethoxy group instead of an isobutoxy group.

Uniqueness

2-Isobutoxynicotinaldehyde is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2-methylpropoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-8(2)7-13-10-9(6-12)4-3-5-11-10/h3-6,8H,7H2,1-2H3

InChI Key

WFCBSUDSFLQMPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC=N1)C=O

Origin of Product

United States

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